molecular formula C10H7IOS B8342446 3-Iodo-5-thiophen-3-yl-phenol

3-Iodo-5-thiophen-3-yl-phenol

Cat. No.: B8342446
M. Wt: 302.13 g/mol
InChI Key: IYOBLONNXSOVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-5-thiophen-3-yl-phenol is a useful research compound. Its molecular formula is C10H7IOS and its molecular weight is 302.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7IOS

Molecular Weight

302.13 g/mol

IUPAC Name

3-iodo-5-thiophen-3-ylphenol

InChI

InChI=1S/C10H7IOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H

InChI Key

IYOBLONNXSOVCL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-(3-iodo-5-methoxy-phenyl)-thiophene (2.08 g, 6.7 mmol) and sodium iodide (65.73 mmol, 9.85 g) in acetonitrile (80 mL) was added trimethylsilyl chloride (32.86 mmol, 4.16 mL) at room temperature. Then, the resulting light yellow suspension was heated to reflux for 48 h. Then, it was cooled to room temperature and diluted with water (50 mL). The organic compound was extracted into ethyl acetate (2×75 mL) and the combined ethyl acetate extracts were washed with saturated sodium thiosulfate solution (100 mL) to remove the iodine color and was also washed with brine solution (100 mL). Then, the organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude residue was purified by using an ISCO 120 g column, eluting with 0-20% ethyl acetate in hexanes to obtain 3-iodo-5-thiophen-3-yl-phenol (1.92 g, 97%) as a light brown oil: ES(+)-HRMS m/e calculated for C10H7IOS (M−H)+ 300.9189, found 300.9189.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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